4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide
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Overview
Description
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of various kinases, making it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide works by inhibiting the activity of various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide can disrupt signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BTK and ITK, 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has also been shown to inhibit the activity of other kinases, including JAK3 and FLT3. These effects can lead to changes in cellular signaling pathways, which can have downstream effects on cell growth, survival, and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide is its specificity for certain kinases, which can make it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide is that it may not be effective against all types of cancer cells, and its efficacy may vary depending on the specific genetic mutations present in the cancer cells.
Future Directions
There are several potential future directions for research on 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, where it may be able to inhibit the activity of kinases that are involved in the immune response. Additionally, researchers may continue to explore the potential of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide as a tool for studying the role of various kinases in biological processes.
Synthesis Methods
The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with cyclobutanone to form 4-chloro-N-cyclobutyl-2-nitrobenzamide. This intermediate is then reacted with methylamine and cyanogen bromide to form the final product, 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide.
Scientific Research Applications
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One area of interest is its potential use in the treatment of cancer. 4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYZDKGAYRJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide |
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